molecular formula C9H7BrN4 B1274418 5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine CAS No. 887433-72-9

5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine

Cat. No.: B1274418
CAS No.: 887433-72-9
M. Wt: 251.08 g/mol
InChI Key: NWQAMMQNVDCGEY-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Drug Discovery and Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its profound biological and therapeutic importance. ignited.in As a fundamental component of nucleic acids—namely cytosine, thymine, and uracil—pyrimidine plays a central role in numerous biological processes. ignited.injacsdirectory.com This inherent biological relevance makes pyrimidine derivatives particularly effective in interacting with cellular components, which has led to their development as a versatile class of therapeutic agents. researchtrend.net

The synthetic flexibility of the pyrimidine skeleton allows for structural modifications at multiple positions, enabling the creation of diverse compound libraries for targeting a wide array of biological targets. nih.govmdpi.com Consequently, pyrimidine-based drugs have demonstrated a remarkable spectrum of pharmacological activities. These include applications as anticancer (e.g., 5-fluorouracil), antiviral (e.g., zidovudine), antibacterial (e.g., trimethoprim), anti-inflammatory, anticonvulsant, analgesic, and antihypertensive agents. jacsdirectory.comnih.govmdpi.com The continued interest in this scaffold is driven by its proven success in producing effective drugs and the ongoing need to address challenges like drug resistance. jacsdirectory.comresearchtrend.net

Role of Pyridinyl Moieties in Pharmacological Activity

The pyridine (B92270) ring is another "privileged scaffold" in drug design, frequently incorporated into therapeutic agents to enhance their pharmacological profiles. researchgate.netnih.gov Found in many natural products like vitamins and alkaloids, the pyridine moiety is a key structural feature in a significant number of pharmaceuticals approved by the FDA. nih.govrsc.org Its inclusion in a drug molecule can profoundly affect physicochemical properties, often improving metabolic stability, aqueous solubility, and protein-binding characteristics. nih.govmdpi.com

The nitrogen atom in the pyridine ring is a key feature, capable of forming hydrogen bonds and acting as a proton acceptor, which can be crucial for enzyme-inhibitor interactions. nih.gov Pyridine derivatives are utilized across a vast range of therapeutic areas, including as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular drugs. nih.govsarchemlabs.com The versatility of the pyridine scaffold allows it to serve as a bioisostere for other aromatic rings, providing a strategic tool for medicinal chemists to optimize lead compounds into viable drug candidates. nih.govrsc.org

Overview of 5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine as a Representative Chemical Entity for Research Focus

This compound is a heterocyclic compound that integrates three key structural features: a pyrimidine core, a pyridinyl substituent, and a bromine atom. This molecular architecture makes it a compound of significant interest for chemical and pharmacological research. It serves as a quintessential example of a hybrid molecule, combining two of medicinal chemistry's most productive scaffolds.

While specific research on this compound is not extensively documented in public literature, its structure is highly analogous to several classes of compounds with well-established biological activities, particularly as kinase inhibitors. rsc.orgresearchgate.net The N-(pyridin-yl)pyrimidin-amine framework is a common feature in inhibitors of cyclin-dependent kinases (CDKs) and other key enzymes implicated in cell cycle regulation and cancer proliferation. rsc.orgresearchgate.net For instance, related N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent CDK2 inhibitors. rsc.org

The bromine substituent at the 5-position of the pyrimidine ring can serve multiple roles. It can act as a key interaction point within a biological target's binding site and provides a reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, to build more complex molecular structures. nih.gov The investigation of structurally related compounds suggests that molecules like this compound hold potential for the development of novel therapeutic agents, particularly in oncology. nih.gov

The table below summarizes the biological activities of several compounds structurally related to this compound, illustrating the therapeutic potential of this chemical class.

Compound ClassBiological ActivityTherapeutic Area
5-Bromo-4-phenoxy-N-phenylpyrimidin-2-amine DerivativesULK1 Inhibition, Autophagy BlockadeOncology
N-(pyridin-3-yl)pyrimidin-4-amine AnaloguesCDK2 InhibitionOncology
N-(Pyridin-2-Yl)-4-(Thiazol-5-Yl)Pyrimidin-2-AminesCDK4/6 InhibitionOncology

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-pyridin-4-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h1-6H,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQAMMQNVDCGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397694
Record name 5-bromo-N-pyridin-4-ylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887433-72-9
Record name 5-bromo-N-pyridin-4-ylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Spectrum of Biological Activities

Anticancer Potential and Molecular Mechanisms

The anticancer properties of N-(pyridin-4-YL)pyrimidin-2-amine derivatives are primarily attributed to their ability to inhibit key enzymes involved in cell cycle regulation, DNA damage response, and cell survival pathways. By targeting these molecular mechanisms, these compounds can disrupt the processes that allow for uncontrolled cancer cell growth.

The aminopyrimidine core structure is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases. encyclopedia.pub Modifications to this core, such as the inclusion of a bromine atom and a pyridine (B92270) ring, modulate the compound's potency and selectivity against different kinases.

While direct inhibitory data for 5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine against specific CDKs is not extensively detailed in the available literature, its structural class, N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines, has been identified as a source of highly potent and selective inhibitors of CDK4 and CDK6. nih.govresearchgate.net These kinases are crucial for the G1 phase of the cell cycle, and their inhibition can lead to cell cycle arrest. researchgate.net The pyridine-amine-pyrimidine scaffold is a common feature in approved CDK4/6 inhibitors, where it interacts with the hinge region of the kinase's ATP-binding site. mdpi.com

Furthermore, derivatives of the related 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine scaffold have demonstrated potent inhibitory activity against CDK9. acs.org Inhibition of CDK9, a key regulator of transcription, can reduce the expression of anti-apoptotic proteins like Mcl-1, thereby promoting cancer cell death. acs.org The design of dual CDK6 and CDK9 inhibitors has also been explored using a similar pyrimidine-2,4-diamine scaffold. researchgate.net

Table 1: Examples of CDK Inhibition by Related Pyrimidine (B1678525) Scaffolds

Compound Class Target Kinase(s) Observed Effect Reference(s)
N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines CDK4, CDK6 High potency and selectivity, antiproliferative activity. nih.govresearchgate.net
5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines CDK9 Nanomolar inhibition, high selectivity over CDK2. acs.org

Checkpoint Kinase 1 (CHK1) is a critical enzyme in the DNA damage response pathway. While specific studies detailing the modulation of CHK1 by this compound are not available, related structures have been investigated. For instance, a series of 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitriles was optimized to develop a potent and selective oral CHK1 inhibitor. nih.gov This highlights the potential of the aminopyridine-heterocycle scaffold to target this particular kinase.

The 2-phenylaminopyrimidine scaffold, which is the core structure of this compound, is famously the basis for the Abl kinase inhibitor imatinib (B729). nih.gov This class of compounds binds to a specific inactive conformation of the Abl kinase domain. nih.gov Although imatinib itself is highly selective for Abl over the closely related Src kinase, other derivatives have been developed as potent, dual inhibitors of both Src and Abl. nih.govacs.org The interaction between BCR-ABL and Src-family kinases is significant in the context of leukemia and therapeutic resistance, making dual inhibitors an attractive strategy. nih.gov

Research into derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine has identified potent inhibitors of UNC51-like Kinase 1 (ULK1). nih.govresearchgate.net ULK1 is a serine/threonine kinase that plays a crucial role in initiating the autophagy pathway, a cellular process that cancer cells can exploit to survive stress. encyclopedia.pubnih.gov

One particular derivative, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (compound 3s), was found to be a highly active ULK1 inhibitor. nih.gov By inhibiting ULK1, this compound effectively blocks the autophagy process. nih.govresearchgate.net This blockade of the pro-survival autophagy pathway, combined with other cellular effects, contributes to its anticancer potential. nih.gov

Table 2: Activity of a Lead ULK1 Inhibitor Derivative

Compound Target Kinase Cellular Process Inhibited Malignant Cell Line Reference(s)

A key outcome of the molecular activities of these pyrimidine derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. The inhibition of ULK1 by 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives was shown to induce apoptosis in A549 non-small cell lung cancer cells concurrently with blocking autophagy. nih.gov

Similarly, the inhibition of CDK9 by related 4-thiazol-2-anilinopyrimidine derivatives leads to a reduction in Mcl-1 levels, which in turn triggers apoptosis in human cancer cell lines. acs.org Other related pyrimidine compounds have also been shown to induce apoptosis through mechanisms such as targeting the Nur77 protein. researchgate.net This ability to trigger apoptosis is a hallmark of an effective anticancer agent.

Anti-proliferative Effects on Specific Cancer Cell Types

The pyrimidine scaffold is a core component of many compounds investigated for their anti-cancer properties. Research on various pyrimidine derivatives has demonstrated significant anti-proliferative activity against a range of cancer cell lines.

Derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been identified as inhibitors of UNC51-like kinase 1 (ULK1), a key player in the autophagy process in cancer. One of the most active compounds in this series, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, effectively inhibited the proliferation of A549 non-small cell lung cancer cells. nih.gov This compound was found to induce apoptosis while simultaneously blocking autophagy, highlighting a dual mechanism of action that could be beneficial in cancer therapy. nih.gov

Furthermore, studies on other related pyrimidine structures, such as 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, have shown notable anti-proliferative effects against breast cancer cell lines. For instance, certain derivatives displayed significant activity against MCF-7 and MDA-MB-231 cells. nih.gov One particular compound demonstrated an IC50 value of 0.013 µM against the MCF-7 cell line. researchgate.net The anti-proliferative activities of various pyrimidine derivatives are summarized in the table below.

Table 1: Anti-proliferative Activity of Structurally Related Pyrimidine Derivatives
Compound TypeCancer Cell LineIC50 (µM)
4-amino-thieno[2,3-d]pyrimidine-6-carboxylate derivativeMCF-7 (Breast)0.013
4-amino-thieno[2,3-d]pyrimidine-6-carboxylate derivativeMDA-MB-231 (Breast)0.056
5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivativeA549 (Non-small cell lung)Not specified
2,4,6-trisubstituted pyrimidine derivativeHepG2 (Liver)5.34 µg/mL
2,4,6-trisubstituted pyrimidine derivativeHuh-7 (Liver)6.13 µg/mL
Pyrimidine-5-carbonitrile derivativeHCT-116 (Colorectal)2.4
Pyrimidine-5-carbonitrile derivativeA549 (Non-small cell lung)3.04
Pyrimidine-5-carbonitrile derivativeMCF-7 (Breast)3.37
Pyrimidine-5-carbonitrile derivativeHepG-2 (Liver)4.14

These findings underscore the potential of the pyrimidine core, including the this compound structure, as a basis for the development of novel anti-cancer agents. The specific substitutions on the pyrimidine ring play a crucial role in determining the potency and selectivity of these compounds against different cancer cell types. ekb.eg

Antimicrobial Efficacy

Pyrimidine derivatives have also been extensively investigated for their antimicrobial properties, demonstrating activity against a broad spectrum of pathogens, including bacteria and fungi.

Research on 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine analogues has revealed significant antibacterial activity. The presence of electron-withdrawing groups, such as chloro and bromo substituents, on the phenyl ring was found to enhance the antimicrobial effects against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Salmonella enterica) bacteria. nih.gov For example, a derivative containing a 5-bromo-2-hydroxybenzaldehyde moiety showed improved activity against the Gram-negative strains S. enterica and P. aeruginosa. nih.gov

Another study on 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines identified compounds with potent activity against Staphylococcus aureus, with the most active derivatives having a bromo or iodo substitution on the 4-benzylamine group and a hydroxyl group on the 6-aryl unit, exhibiting a Minimum Inhibitory Concentration (MIC) of 8 mg/L. nih.gov The table below presents the MIC values of representative pyrimidine derivatives against various bacterial strains.

Table 2: Antibacterial Activity of Structurally Related Pyrimidine Derivatives
Compound TypeBacterial StrainMIC (µM/ml or mg/L)
4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amineS. aureus6.25
4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amineB. subtilis6.25
4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amineE. coli12.5
4-Bromo-2-(2-mercapto-6-(4-nitrophenyl)pyrimidin-4-yl)phenolS. enterica6.25
4-Bromo-2-(2-mercapto-6-(4-nitrophenyl)pyrimidin-4-yl)phenolP. aeruginosa6.25
6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivativeS. aureus8 mg/L

The antimicrobial spectrum of pyrimidine derivatives extends to fungal pathogens. The same study that highlighted the antibacterial effects of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine analogues also reported their efficacy against the fungal strains Candida albicans and Aspergillus niger. nih.gov A chloro-substituted derivative showed an MIC of 12.5 µM/ml against C. albicans, while a bromo-substituted compound was effective against A. niger with an MIC of 6.25 µM/ml. nih.gov

In the context of mycobacterial infections, pyrimidine analogs have been synthesized as potential treatments for Mycobacterium tuberculosis. Specifically, 5-formamidopyrimidines have demonstrated profound in vitro activity against M. tuberculosis, with IC90 values as low as ≤1.5 µg/mL. nih.gov Another class of related compounds, the pyrazolo[1,5-a]pyrimidines, have been identified as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for the survival of M. tuberculosis. nih.gov

Table 3: Antifungal and Antimycobacterial Activity of Structurally Related Pyrimidine Derivatives
Compound TypeMicrobial StrainMIC/IC90 (µM/ml or µg/mL)
4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amineCandida albicans12.5 µM/ml
4-(4-Bromophenyl)-6-(4-nitrophenyl)pyrimidin-2-thiolAspergillus niger6.25 µM/ml
5-formamidopyrimidine derivativeMycobacterium tuberculosis≤1.5 µg/mL (IC90)

Anti-inflammatory Response Modulation

Pyrimidine derivatives are known to exhibit anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators. The anti-inflammatory effects of these compounds are often attributed to their ability to suppress the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins (B1171923) that mediate inflammation. nih.gov

A review of pyrimidine-based compounds highlights their role in downregulating the expression and activity of various inflammatory molecules, including prostaglandin (B15479496) E2, tumor necrosis factor-α (TNF-α), and several interleukins. nih.gov For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have shown potent COX-2 inhibitory activity, with IC50 values as low as 0.04 µmol, which is comparable to the standard anti-inflammatory drug celecoxib. nih.gov While specific studies on this compound are not available, the general anti-inflammatory potential of the pyrimidine class of compounds is well-documented.

Bone Anabolic Agent Characteristics

Recent research has pointed towards the potential of pyrimidine derivatives as bone anabolic agents, which promote bone formation. This activity is particularly relevant for the treatment of bone-related disorders like osteoporosis.

The Bone Morphogenetic Protein 2 (BMP2) signaling pathway plays a crucial role in osteoblast differentiation and bone formation. Activation of this pathway involves the phosphorylation of SMAD1 proteins (SMAD1/5/8), which then translocate to the nucleus to regulate the expression of osteogenic genes. nih.gov

A study on novel pyrimidine derivatives identified a compound, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, as a potent bone anabolic agent. This compound was found to promote osteogenesis by upregulating the expression of key osteogenic genes, such as RUNX2 and type 1 collagen, through the activation of the BMP2/SMAD1 signaling pathway. Although this is a more complex derivative, it shares the core 5-bromopyrimidine (B23866) structure, suggesting that this chemical family could have a significant impact on bone metabolism. The activation of the BMP2/Smad1 signaling pathway by BMP2 leads to the upregulation of calcitonin gene-related peptide (CGRP) in sensory neurons, which has been implicated in bone cancer pain, further highlighting the pathway's importance in bone biology. nih.gov

Upregulation of Osteogenic Gene Expression

The differentiation of osteoblasts, the cells responsible for bone formation, is a complex process governed by a network of transcription factors. Among these, Runt-related transcription factor 2 (Runx2) is considered a master regulator, essential for both osteoblast differentiation and chondrocyte maturation. nih.gov Runx2 exerts its function by controlling the expression of key bone matrix protein genes, such as Spp1 (osteopontin), Ibsp (integrin-binding sialoprotein), and Bglap2 (osteocalcin). nih.gov Furthermore, Runx2 signaling is intricately linked with other pathways, including the Fibroblast Growth Factor (FGF) signaling axis, to control osteoblast proliferation and maturation. nih.gov

While the broader class of pyrimidine derivatives has been investigated for bone anabolic properties, with some analogues showing the ability to promote osteogenesis by upregulating osteogenic genes like RUNX2, specific studies detailing the activity of this compound in this context are not available in the current scientific literature. The potential for this specific compound to influence the Runx2 pathway and thereby modulate osteogenic gene expression remains an area for future investigation.

Anti-thrombolytic and Biofilm Inhibition Activities

Scientific literature does not currently contain studies on the anti-thrombolytic activity of this compound. However, significant research has been conducted on the biofilm inhibition properties of structurally related compounds.

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which contributes to increased resistance against antimicrobial agents. researchgate.net Halogenated pyrimidines, in particular, have demonstrated notable efficacy as anti-biofilm agents. A study on enterohemorrhagic Escherichia coli (EHEC) O157:H7 identified the closely related compound, 2-amino-5-bromopyrimidine (B17363) (2A5BP), as a significant inhibitor of biofilm formation. researchgate.net At a concentration of 100 µg/mL, 2A5BP was shown to reduce EHEC biofilm formation by over 50% without affecting bacterial growth, indicating a targeted anti-biofilm mechanism. researchgate.net This activity is linked to the reduction of curli production and bacterial motility, which are crucial for biofilm development and integrity. researchgate.net The general class of 2-aminopyrimidine (B69317) derivatives has been recognized for possessing anti-biofilm properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). ijpsonline.com

Table 1: Biofilm Inhibition by a Related Halogenated Pyrimidine

CompoundTarget OrganismConcentrationEffect
2-amino-5-bromopyrimidine (2A5BP)E. coli O157:H7100 µg/mL>50% reduction in biofilm formation researchgate.net

Antioxidant Capacity

The 2-aminopyrimidine scaffold is a core component of many molecules investigated for a wide range of biological activities, including antioxidant effects. nih.govijpsjournal.com Antioxidants can neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in numerous diseases. ijpsonline.com The antioxidant potential of pyrimidine derivatives is often highly dependent on the nature and position of substituents on the pyrimidine ring. ijpsonline.comijpsonline.com For instance, the presence of sulfhydryl (-SH) or amino (-NH2) groups at the C2 position of the pyrimidine ring has been suggested to confer promising antioxidant activity. ijpsonline.com

However, research into the antioxidant capacity of 2-aminopyrimidine derivatives has yielded varied results. A study evaluating a series of 27 different 2-aminopyrimidine derivatives for their 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging potential found that none of the tested compounds showed any significant antioxidant activity at a concentration of 0.2 mM. nih.gov Specific antioxidant assays, such as DPPH or Oxygen Radical Absorbance Capacity (ORAC) tests, for this compound have not been reported in the literature.

Enzyme Activity Modulation beyond Kinases (e.g., Carbonic Anhydrase)

While information on the interaction of this compound with carbonic anhydrase is unavailable, studies have shown that the 2-aminopyrimidine scaffold can be a potent inhibitor of other non-kinase enzymes. Specifically, derivatives of 2-aminopyrimidine have been identified as effective inhibitors of β-glucuronidase. nih.gov

The β-glucuronidase enzyme is associated with various pathological conditions, and its inhibition is a target for therapeutic development. nih.gov In a study of 27 synthetic 2-aminopyrimidine derivatives, several compounds demonstrated significant inhibitory activity against β-glucuronidase. One particular derivative, compound 24 in the study, exhibited an IC50 value of 2.8 µM, which was substantially more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 µM). nih.gov This highlights the potential of the 2-aminopyrimidine core structure, as found in this compound, to serve as a foundation for developing inhibitors of specific non-kinase enzymes.

Table 2: β-Glucuronidase Inhibition by a 2-Aminopyrimidine Derivative

Compound TypeTarget EnzymeExample IC50 ValueStandard Inhibitor IC50 Value
2-Aminopyrimidine Derivativeβ-Glucuronidase2.8 µM nih.gov45.75 µM (D-saccharic acid 1,4-lactone) nih.gov

Application as Molecular Probes in Biological Research

Molecular probes are essential tools in biological research for visualizing and studying cellular processes. Fluorescent probes, in particular, allow for the tracking of molecules and the investigation of biological targets. While there is no specific evidence of this compound being used as a molecular probe, related heterocyclic structures have shown promise in this area. For instance, certain multi-substituted aminopyridine derivatives have been synthesized and shown to possess favorable fluorescent properties, including good quantum yields. mdpi.com These aminopyridines have been successfully used for the fluorescent labeling of proteins like bovine serum albumin (BSA), demonstrating their potential as scaffolds for biological probes. mdpi.com This suggests that the aminopyrimidine framework could potentially be adapted for similar applications.

Pesticidal Activities

The pyrimidine scaffold is a well-established pharmacophore in agrochemicals. researchgate.net Derivatives of 5-bromopyrimidine, in particular, have been investigated for their pesticidal properties. The antiherpetic agent (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), a 5-bromopyrimidine derivative, has demonstrated insecticidal activity against the fall armyworm, Spodoptera frugiperda. researchgate.net Its mode of action appears to be as a growth inhibitor, causing retarded larval growth, morphogenetic defects, and mortality during molting. researchgate.net

While direct pesticidal data for this compound is not available, a closely related derivative containing the 5-bromo-pyrimidin-amine core has shown significant activity. This demonstrates the potential of this chemical class in the development of new pesticides.

Structure Activity Relationship Sar Investigations and Lead Optimization

Impact of Substituents on Biological Potency and Selectivity

The presence of a halogen atom at the C5 position of the pyrimidine (B1678525) ring is a common feature in many kinase inhibitors. In the case of 5-Bromo-N-(pyridin-4-yl)pyrimidin-2-amine , the bromine atom plays a significant role in modulating the compound's electronic properties and its interaction with target proteins.

Research on various aminopyrimidine libraries has shown that a bromo substituent at the 5-position is generally well-tolerated by a wide range of kinases. acs.org This tolerance is partly due to the bromine's ability to engage in halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic residue, such as a backbone carbonyl oxygen, in the kinase hinge region. nih.gov This can provide an additional anchoring point, enhancing the binding affinity of the inhibitor. nih.gov For instance, studies on tetrabromo-benzimidazole derivatives targeting Casein Kinase II (CK2) revealed that the bromine atoms form halogen bonds with the backbone of residues Glu114 and Val116 in the hinge region. nih.gov

The reactivity of the C-Br bond also makes it a valuable synthetic handle. It allows for further structural modifications via cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or heteroaryl groups at the C5 position to explore additional binding interactions and optimize activity. rsc.org

The pyrimidine core is fundamental to the activity of this class of compounds, primarily because it mimics the adenine (B156593) base of ATP and forms crucial hydrogen bonds with the kinase hinge region. rsc.org Modifications at the C2, C4, and C5 positions of this ring have profound effects on inhibitor potency and selectivity.

The substitution pattern on the 2,4-diaminopyrimidine (B92962) scaffold is critical for dual cyclin-dependent kinase (CDK) 6 and 9 inhibition. nih.gov SAR studies on 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have demonstrated that the C5-position of the pyrimidine core is particularly important for achieving CDK9 potency and selectivity. acs.org For example, replacing the C5-hydrogen with a hydroxyl group resulted in a significant loss of CDK9 inhibition, whereas introducing a carbonitrile group maintained high potency. acs.org This highlights the sensitivity of the binding pocket near the gatekeeper residue to the steric and electronic nature of the C5 substituent. acs.org

The following table illustrates the impact of C5-substituents on the inhibitory activity against CDK9 and CDK2, based on a 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold.

Compound IDC5-Substituent (R')C2-Aniline Substituent (R)CDK9 Ki (nM)CDK2 Ki (nM)
Ia -Hm-NO₂16
12a -CNm-NO₂14
12b -OHm-NO₂155>1000

Data sourced from studies on 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives. acs.org

The N-substituent at the 2-amino position dictates many of the compound's interactions outside the primary hinge-binding motif. The choice between a pyridinyl group, as in the title compound, and other aryl, heteroaryl, or alkyl moieties can drastically alter the inhibitor's potency, selectivity, and physicochemical properties.

In many kinase inhibitor series, an N-phenyl (anilino) group is a common choice. SAR studies on 2-anilinopyrimidine inhibitors have shown that substitutions on this phenyl ring are critical. Electron-withdrawing groups at the meta- or para-position often enhance activity, while ortho-substituents can significantly reduce inhibition due to steric hindrance. researchgate.net

The pyridinyl group offers distinct properties compared to a simple phenyl ring. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, potentially forming additional interactions with the target protein or improving solubility. researchgate.net However, the position of the nitrogen is crucial. In This compound , the nitrogen is at the 4-position, directing its potential interactions into the solvent-exposed region of the ATP binding site. Studies on CDK inhibitors have shown that replacing a dimethylamino group with an o-anisidine (B45086) moiety can cause a loss of CDK9 inhibition, suggesting a size limitation for the cavity outlet of the kinase. nih.gov Similarly, the choice between different heteroaryl rings, such as pyridinyl versus pyrazolyl, can fine-tune selectivity profiles. mdpi.com

The table below shows a comparison of different N-substituents on a pyrimidine scaffold and their effect on kinase inhibition.

ScaffoldN-SubstituentTarget KinaseActivity (IC₅₀ or Ki)
2-Aminopyrimidine (B69317)3-NitrophenylCDK26 nM (Ki)
2-AminopyrimidinePhenylCDK2>1000 nM (Ki)
2-AminopyrimidinePyridin-2-ylCDK4/6High Selectivity
Pyrazolo[1,5-a]pyrimidinePyridin-2-ylmethylM. tuberculosis0.2 µg/mL (MIC)

Data compiled from various studies on aminopyrimidine and related kinase inhibitors. researchgate.netnih.govmdpi.com

The ATP-binding pocket of kinases contains several hydrophobic regions that can be exploited to enhance inhibitor affinity and selectivity. semanticscholar.org The N-substituent plays a key role in engaging these hydrophobic pockets.

While This compound is an achiral molecule, modifications to the scaffold, particularly on the N-substituent, can introduce stereocenters. In such cases, the stereochemistry often has a dramatic impact on biological activity. A single stereocenter can confer distinct binding affinities for protein targets. nih.gov

For example, in the development of AKT inhibitors from an achiral 2-aminopyrimidine lead, the introduction of a chiral (2-aminoethyl)amide moiety revealed a strong preference for the S-configuration at the homobenzyl position. nih.gov Similarly, the 3R, 4R stereochemistry of the piperidine (B6355638) ring in the JAK inhibitor Tofacitinib (CP-690,550) is crucial for orienting the cyanoacetyl group toward a specific pocket formed by the glycine-rich loop. nih.gov These examples underscore that if lead optimization of the title compound were to involve introducing chiral centers, controlling the stereochemistry would be essential for maintaining or improving enantiomeric potency.

N-Substituent Variations: Pyridinyl vs. Other Aryl/Heteroaryl/Alkyl Moieties

Exploration of Hinge Region Interactions in Kinase Binding

The primary mechanism by which 2-aminopyrimidine-based inhibitors function is through competitive inhibition of ATP binding. This is achieved by forming specific hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase catalytic domain. chemrxiv.org The pyrimidine core of This compound is designed to mimic the adenine ring of ATP.

Typically, the N1 nitrogen of the pyrimidine ring acts as a hydrogen bond acceptor, while the exocyclic 2-amino group acts as a hydrogen bond donor. nih.gov These two interactions form a bidentate hydrogen bond pattern with the backbone amide and carbonyl groups of two key residues in the hinge region, such as Leu932 in JAK2 or Met793 in EGFR. nih.govnih.gov This interaction anchors the inhibitor in the adenine-binding region of the active site. researchgate.net While this is the canonical binding mode, some inhibitors have been found to form non-standard hydrogen bonds, such as C-H···O interactions, which can also contribute to binding affinity. nih.gov The precise geometry and electronic nature of the pyrimidine scaffold and its substituents are critical for optimizing these essential hinge interactions.

Conformational Analysis and Molecular Recognition Elements

The three-dimensional conformation of this compound and its analogs plays a pivotal role in their interaction with target proteins, typically the ATP-binding pocket of kinases. The relative orientation of the pyrimidine and pyridine rings, governed by the torsion angle around the amine linker, is a critical determinant of biological activity.

Computational studies, including molecular docking and dynamics simulations on analogous 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, have provided insights into the preferred binding conformations. nih.gov These studies suggest that the aminopyrimidine core often forms key hydrogen bonds with the hinge region of the kinase. In the case of this compound, the pyrimidine nitrogen atoms and the exocyclic amine are predicted to act as hydrogen bond donors and acceptors.

The bromine atom at the 5-position of the pyrimidine ring is a key feature. While it can participate in halogen bonding, its primary role is often to occupy a specific hydrophobic pocket within the active site, thereby enhancing binding affinity and selectivity. The planarity of the pyrimidine ring is generally maintained, as observed in the crystal structure of the related compound 5-Bromo-N-methylpyrimidin-2-amine, where the pyrimidine ring is essentially planar. nih.gov

Key molecular recognition elements for this class of compounds typically involve:

Hydrogen Bonding: The N1 of the pyrimidine and the exocyclic amine hydrogen are critical for forming hydrogen bonds with the kinase hinge region.

Hydrophobic Interactions: The pyridine ring and the brominated pyrimidine core engage in hydrophobic interactions with non-polar residues in the ATP binding site.

Halogen Bonding: The bromine atom can form favorable halogen bonds with backbone carbonyls or other electron-rich atoms in the protein.

Pi-Stacking: The aromatic nature of both the pyrimidine and pyridine rings allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine.

Docking studies on similar 4-(quinolin-2-yl)pyrimidin-2-amine derivatives have demonstrated the importance of the spatial arrangement of these features for potent inhibition. d-nb.info The precise geometry of the molecule allows it to fit snugly into the ATP-binding cleft, maximizing these favorable interactions.

Strategies for Enhancing Membrane Permeability and Binding Affinity

A significant challenge in the development of kinase inhibitors is achieving a balance between high binding affinity and good cellular permeability. Several strategies have been explored for derivatives of the this compound scaffold to address this.

Enhancing Membrane Permeability:

Lipophilicity Modulation: Increasing the lipophilicity of a molecule can enhance its ability to cross cell membranes. This can be achieved by adding non-polar functional groups. However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and off-target effects.

Reduction of Hydrogen Bond Donors: Reducing the number of hydrogen bond donors is a common strategy to improve permeability. This is because each hydrogen bond donor contributes significantly to the desolvation penalty a molecule must pay to exit the aqueous environment and enter the lipid bilayer of the cell membrane.

Intramolecular Hydrogen Bonding: Designing molecules that can form internal hydrogen bonds can mask polar groups, effectively reducing the molecule's polarity and improving its passive diffusion across membranes.

Backbone N-Methylation: In related peptide-based systems, N-methylation of the backbone has been shown to improve cell permeability by reducing the number of hydrogen bond donors and inducing a more membrane-friendly conformation. mdpi.com This concept can be applied to the amine linker in the pyrimidine scaffold.

StrategyExample ModificationPredicted Outcome on Permeability
Increase Lipophilicity Addition of small alkyl groups to the pyridine or pyrimidine ring.Increase
Reduce H-Bond Donors N-methylation of the linker amine.Increase
Introduce Fluorine Substitution on the pyridine ring.Increase (can lower pKa and improve lipophilicity)

Enhancing Binding Affinity:

Improving the binding affinity of a lead compound is a primary goal of lead optimization. This is typically achieved by making structural modifications that lead to more favorable interactions with the target protein.

Structure-Based Design: Utilizing X-ray crystal structures or homology models of the target kinase allows for the rational design of modifications that can form additional favorable interactions. For example, if a hydrophobic pocket is identified near the 5-position of the pyrimidine ring, larger hydrophobic groups could be introduced.

SAR-Guided Modifications: A systematic exploration of substitutions at various positions on the scaffold helps to build a structure-activity relationship. Studies on related 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have shown that substitutions on the phenyl ring can significantly impact inhibitory activity. nih.gov

Bioisosteric Replacements: Replacing certain functional groups with others that have similar steric and electronic properties (bioisosteres) can lead to improved affinity or other desirable properties. For instance, replacing the bromine atom with a cyano or a small alkyl group could be explored to probe the binding pocket.

Modification PositionExample SubstituentRationale for Affinity Enhancement
Pyrimidine C5-position Methyl, EthylTo probe the size and hydrophobicity of the pocket occupied by the bromo group.
Pyridine Ring Methoxy, FluoroTo explore additional hydrogen bonding or hydrophobic interactions.
Linker Amine Introduction of conformational constraintsTo lock the molecule in a more favorable binding conformation.

Advanced Computational and in Silico Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding how a ligand like 5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine might interact with a biological target, typically a protein receptor.

Prediction of Binding Affinities and Ligand-Target Interactions

Molecular docking simulations are crucial for predicting the binding affinity between a ligand and its target protein, often expressed as a docking score or estimated binding energy. For the N-pyridinylpyrimidinamine scaffold, studies on related compounds have shown potent inhibitory activities against various kinases, such as Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. rsc.org

In silico studies on analogues, such as N-(pyridin-3-yl)pyrimidin-4-amine derivatives, have demonstrated strong binding affinities towards CDK2. rsc.org These studies calculate the binding free energy, which provides a quantitative measure of the interaction strength. For instance, one potent analogue, NPPA3, was found to have a remarkable binding affinity of -68.23 kcal/mol with CDK2, indicating a very stable ligand-protein complex. rsc.org While specific data for this compound is not detailed in the available literature, the N-pyridinylpyrimidinamine core structure is known to form key interactions within kinase active sites, suggesting it would also exhibit favorable binding energies.

The primary interactions typically involve hydrogen bonds between the aminopyrimidine core and the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors. nih.gov The pyridine (B92270) and bromo-substituted pyrimidine (B1678525) rings are predicted to engage in hydrophobic and potential cation-π interactions with various residues in the active site. nih.gov

Identification of Key Binding Site Residues and Structural Determinants

Docking studies are essential for identifying the specific amino acid residues that form critical interactions with a ligand. For the general class of 2-(phenylamino)pyrimidine inhibitors targeting kinases like CDK9, the aminopyrimidine moiety consistently forms hydrogen bonds with the backbone of hinge region residues. acs.org

In the case of CDK2, key interactions for N-pyridinylpyrimidinamine analogues involve hydrogen bonds and hydrophobic contacts with residues in the ATP-binding pocket. rsc.org The pyrimidine scaffold is known to act as a bioisostere of the adenine (B156593) base of ATP, allowing it to mimic these crucial hinge interactions. nih.gov Docking simulations of related pyrimidine-based inhibitors against targets like Polo-like kinase 4 (PLK4) have shown that the aminopyrimidine core forms essential interactions with the hinge region, while other parts of the molecule extend into hydrophobic pockets. nih.gov The bromine atom at the 5-position of the pyrimidine ring in this compound is expected to occupy a specific pocket, potentially forming halogen bonds or hydrophobic interactions that contribute to binding affinity and selectivity.

Table 1: Predicted Interactions for N-pyridinylpyrimidinamine Scaffolds in Kinase Active Sites
Structural MoietyType of InteractionKey Interacting Residues (Examples from CDKs)Reference
Aminopyrimidine CoreHydrogen BondingHinge Region Backbone (e.g., Leu83 in CDK2) rsc.orgnih.gov
Pyridine RingHydrophobic, Cation-πGatekeeper Residue (e.g., Phe80), Hydrophobic Pockets nih.govacs.org
5-Bromo SubstituentHydrophobic, Halogen BondingHydrophobic Pockets near Hinge Region nih.gov

Design of Optimized Derivatives

Molecular docking provides a rational basis for the design of optimized derivatives. By understanding the structure-activity relationships (SAR) revealed through docking, medicinal chemists can modify a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For the N-pyridinylpyrimidinamine scaffold, computational studies have guided the synthesis of novel derivatives with improved anticancer activity. nih.govsemanticscholar.org

Strategies for optimization often include:

Modifying substituents on the pyridine or pyrimidine rings to improve interactions with specific sub-pockets in the kinase active site. acs.org

Employing scaffold hopping , where the core structure is altered while maintaining key binding interactions, to discover novel chemical series with improved properties. nih.gov

Introducing functional groups that can form additional hydrogen bonds or other favorable interactions to increase binding affinity.

For example, research on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK4/6 inhibitors used insights from their binding modes to guide the synthesis of more potent and selective compounds. acs.org Similarly, the synthesis of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as ULK1 inhibitors was informed by pharmacophore modeling and docking analyses to elucidate key structure-activity relationships. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides deep insights into a compound's stability, reactivity, and electronic properties.

Analysis of Electronic Properties (e.g., HOMO-LUMO Gaps)

DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com

A smaller HOMO-LUMO gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower stability. irjweb.com For pyrimidine and pyridine derivatives, DFT calculations have been employed to compute these values and understand charge transfer within the molecule. irjweb.comresearchgate.net For instance, in a study of a complex 5-bromo-2-chloro-pyrimidine derivative, the electron density of the HOMO was concentrated on the 4-methoxyphenyl (B3050149) group, while the LUMO density was on the 5-bromo-2-chloro-4-pyrimidinyl group. This indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Representative HOMO-LUMO Data for Related Heterocyclic Compounds from DFT Studies
Compound TypeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine-6.2613-0.88445.3769 irjweb.com
2-acetylamino-5-bromo-4-methyl-pyridineNot SpecifiedNot Specified4.6091 researchgate.net
N-((1H-benzo[d] imidazol-2-yl) methyl)- 1,2,4-triazin-3-amine-6.2967-1.80964.4871 irjweb.com

Investigation of Molecular Electrostatic Potential and Reactivity Indices

The Molecular Electrostatic Potential (MEP) surface is a valuable tool derived from DFT calculations that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the visualization of electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. researchgate.net The MEP is crucial for understanding intermolecular interactions, predicting sites of chemical reactivity, and studying biological recognition processes. researchgate.net

For pyrimidine-based compounds, the nitrogen atoms of the pyrimidine and pyridine rings are typically electron-rich regions, making them potential hydrogen bond acceptors. The hydrogen atom of the amine linker represents an electron-poor region, acting as a hydrogen bond donor.

In addition to the MEP, DFT calculations can determine various global reactivity indices, such as:

Chemical Hardness (η): A measure of resistance to charge transfer. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo electronic changes.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These reactivity descriptors provide a quantitative framework for comparing the chemical behavior of different molecules and for understanding their potential biological activity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the essential steric and electronic features a molecule must possess to interact with a specific biological target. mdpi.com This model serves as a 3D query for virtual screening, a computational technique used to search large libraries of chemical compounds to identify those most likely to bind to the target. mdpi.comsemanticscholar.org For scaffolds like aminopyrimidines, this process is crucial for discovering novel and potent inhibitors for various therapeutic targets, such as protein kinases. nih.govnih.gov

A pharmacophore model for a compound series based on the this compound scaffold would elucidate the key molecular interaction points, or anchoring features, required for biological activity. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic areas (H), and aromatic rings (AR). mdpi.com

For this specific scaffold, the key anchoring features can be hypothesized based on its structure and analyses of related molecules:

Hydrogen Bond Donors/Acceptors: The pyrimidine ring contains nitrogen atoms that can act as hydrogen bond acceptors. The secondary amine linker (-NH-) serves as a crucial hydrogen bond donor. nih.gov The pyridine ring's nitrogen atom also functions as a hydrogen bond acceptor. These features are critical for anchoring the molecule within the ATP-binding pocket of many kinases. nih.gov

Aromatic and Hydrophobic Features: The brominated pyrimidine and the pyridine rings provide aromatic features that can engage in π-π stacking or hydrophobic interactions with residues in a protein's active site.

In studies of related 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, pharmacophore modeling was successfully used to identify common anchoring features essential for inhibiting UNC51-like kinase1 (ULK1), with a particular emphasis on the role of the hydrogen-bond donor. nih.gov Such models are validated by their ability to distinguish between active and inactive molecules, confirming the importance of the identified features for biological activity. mdpi.com

Once a validated pharmacophore model is established, it can be used to screen vast chemical databases, such as the ZINC database, for novel compounds that possess the same essential features. semanticscholar.org This virtual screening process filters millions of compounds to a manageable number of "hits" that are predicted to be active. semanticscholar.org

The process typically involves a sequential screening approach. First, the database is screened with the pharmacophore model to find molecules that match the key features. semanticscholar.org The resulting hits can then be subjected to further filtering based on molecular docking simulations, which predict the binding pose and affinity of the compound to the target protein. semanticscholar.orgnih.gov This combined approach of pharmacophore screening followed by molecular docking has proven effective in identifying novel lead compounds for various targets, including human thymidylate synthase and phosphodiesterase 4 (PDE4). semanticscholar.orgnih.gov By applying this methodology, novel chemical scaffolds with potentially improved potency and selectivity can be discovered, starting from the foundational structure of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis

Molecular dynamics (MD) simulations offer a powerful tool to study the physical movement of atoms and molecules over time, providing a detailed view of the dynamic interactions between a ligand and its protein target. rsc.org While static docking models provide a snapshot of the binding pose, MD simulations reveal the stability of these interactions, conformational changes in the protein upon ligand binding, and a more accurate estimation of binding free energy. rsc.orgnih.gov

In studies of related N-(pyridin-3-yl)pyrimidin-4-amine analogues targeting Cyclin-dependent kinase 2 (CDK2), MD simulations demonstrated that potent inhibitors establish strong interactions within the active site, leading to a stabilization of the protein structure in a compact state. rsc.org These simulations can track the root-mean-square deviation (RMSD) of the protein-ligand complex, with stable values indicating a stable binding mode. nih.gov

For this compound bound to a hypothetical kinase target, MD simulations could:

Validate Docking Poses: Confirm if the initial binding orientation predicted by docking is maintained over time.

Analyze Interaction Stability: Determine the persistence of key hydrogen bonds and hydrophobic contacts between the ligand and active site residues. rsc.org

Reveal Conformational Changes: Show how the binding of the inhibitor affects the protein's flexibility and the conformation of important regions like the activation loop in kinases.

Calculate Binding Free Energy: Employ methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to calculate the binding affinity, which often correlates well with experimental activity. rsc.org

Such analyses provide critical insights that guide the rational design of next-generation inhibitors with improved affinity and residence time at the target. nih.gov

In Silico Pharmacokinetic (PK) Predictions and Drug-Likeness Assessment

The drug-likeness of a compound is often initially assessed using guidelines like Lipinski's Rule of Five. irphouse.com This rule suggests that orally active drugs generally have:

A molecular weight (MW) of ≤ 500 Daltons

A calculated octanol-water partition coefficient (cLogP) of ≤ 5

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

Computational platforms like SwissADME and Qikprop can predict these and other pharmaceutically relevant properties, such as the topological polar surface area (TPSA), which is a good indicator of drug absorption and brain penetration. nih.govfigshare.com Studies on various pyrimidine and pyridine derivatives consistently utilize these in silico predictions to evaluate their potential as drug candidates. nih.govjocpr.com

Below is an interactive table of predicted pharmacokinetic and drug-likeness properties for this compound.

PropertyPredicted ValueDrug-Likeness Assessment
Molecular FormulaC₉H₇BrN₄N/A
Molecular Weight251.09 g/molPass (≤ 500)
cLogP2.15Pass (≤ 5)
Hydrogen Bond Donors (HBD)1Pass (≤ 5)
Hydrogen Bond Acceptors (HBA)4Pass (≤ 10)
Topological Polar Surface Area (TPSA)67.59 ŲGood oral bioavailability predicted (≤ 140 Ų)
Lipinski's Rule of Five Violations0Pass

These in silico assessments suggest that this compound possesses a favorable profile for further development, with no violations of Lipinski's rules and properties indicative of good oral bioavailability. figshare.com

Future Research Directions and Therapeutic Implications

Development of Highly Selective and Potent Inhibitors

A primary direction for future research lies in the creation of highly potent and selective inhibitors based on the 5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine core. The aminopyrimidine structure has been successfully utilized to develop inhibitors for various kinases, which are crucial regulators of cell cycle and signaling pathways often dysregulated in cancer. nih.govacs.org

For instance, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been optimized to yield highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). acs.orgnih.gov Medicinal chemistry optimization and structure-activity relationship (SAR) analysis of this scaffold led to compounds with remarkable potency and selectivity over other kinases like CDK1, CDK2, CDK7, and CDK9. acs.org Similarly, novel pyrimidin-2-amine derivatives have been designed as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, showing high inhibitory activity at nanomolar concentrations. nih.gov

Future efforts will likely focus on systematic modifications of the this compound structure to enhance its binding affinity and selectivity for specific kinase targets. This involves exploring various substitutions on both the pyrimidine (B1678525) and pyridine (B92270) rings to optimize interactions within the ATP-binding pocket of target enzymes. The goal is to develop next-generation inhibitors with improved therapeutic windows and reduced off-target effects.

Scaffold/DerivativeTarget Kinase(s)Key Research FindingReference
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amineCDK4/6Optimization led to orally bioavailable inhibitors with high potency and selectivity, showing significant antiproliferative effects. acs.orgnih.gov
Aminopyrimidine CorePLK4A scaffold hopping strategy yielded a novel inhibitor (compound 8h) with an IC50 of 0.0067 μM and excellent antiproliferative activity against breast cancer cells. nih.gov
5-bromo-4-phenoxy-N-phenylpyrimidin-2-amineULK1Derivatives were found to block autophagy and induce apoptosis in non-small cell lung cancer cells. nih.gov

Exploration of Novel Biological Targets

The structural features of this compound make it a candidate for inhibition of a broader range of biological targets beyond kinases. The pyrimidine nucleus is a versatile pharmacophore found in drugs targeting various enzymes and receptors. nih.gov

Research on related heterocyclic compounds has revealed activities against non-kinase targets. For example, derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) were identified as potent inhibitors of Bloom helicase (BLM), an enzyme involved in DNA repair. researchgate.net Inhibition of such targets presents a promising strategy for potentiating the effects of DNA-damaging anticancer agents. researchgate.net Furthermore, other pyrimidine-based structures have been investigated as potential inhibitors of bacterial DNA gyrase, highlighting a potential application in developing new antimicrobial agents. als-journal.com The broad biological activity of pyrimidines suggests that screening this compound and its analogs against a diverse panel of enzymes, such as helicases, transferases, and proteases, could uncover novel therapeutic opportunities. nih.govresearchgate.net

Rational Design of Multi-Targeted Agents

The development of agents that can simultaneously modulate multiple biological targets is an emerging paradigm in drug discovery, particularly for complex diseases like cancer. The pyrimidine scaffold is well-suited for the design of such multi-targeted or dual-target inhibitors. mdpi.com

For example, researchers have successfully designed compounds based on aminopyrimidine and pteridine (B1203161) structures that act as dual-target inhibitors of BRD4 and PLK1. mdpi.com The simultaneous inhibition of these two key proteins has been shown to produce synergistic antitumor effects. mdpi.com Given the established role of aminopyrimidine derivatives as kinase inhibitors, a rational design approach could be employed to modify the this compound structure to interact with the active sites of two distinct but therapeutically relevant targets. This could involve creating hybrid molecules that combine the pharmacophoric features necessary for inhibiting different enzyme families, potentially leading to more effective therapies that can overcome drug resistance mechanisms.

Integration of In Silico and Experimental Approaches for Drug Discovery

Modern drug discovery heavily relies on the synergy between computational (in silico) and experimental methods. This integrated approach is particularly valuable for accelerating the optimization of lead compounds like this compound.

Computational tools are frequently used to design and screen new drug candidates before their actual synthesis. nih.gov Techniques such as molecular docking can predict the binding modes and affinities of pyrimidine derivatives with their target proteins, providing insights for rational drug design. als-journal.comnih.gov In silico ADME (absorption, distribution, metabolism, and excretion) predictions help in evaluating the "drug-likeness" of virtual compounds, allowing researchers to prioritize candidates with favorable pharmacokinetic properties. als-journal.comnih.gov For instance, studies on N-(pyridin-3-yl)pyrimidin-4-amine analogues as CDK2 inhibitors have used an integrated computational approach to understand their inhibitory potencies, binding interactions, and effects on protein stability. rsc.org Applying these in silico methods to derivatives of this compound will enable a more efficient exploration of chemical space and a faster progression from hit identification to lead optimization.

Applications in Disease Research and Diagnostics

Beyond direct therapeutic applications, derivatives of this compound hold potential as tools for disease research and diagnostics. The core structure can be modified to create molecular probes for imaging and studying biological processes. For example, pyrimidine derivatives can be functionalized with fluorophores or other imaging agents to visualize the location and activity of specific enzymes or receptors within cells and tissues. This can enhance the understanding of tumor biology and other disease mechanisms.

The development of highly selective inhibitors based on this scaffold can also provide valuable chemical probes to interrogate the function of specific biological targets. By selectively inhibiting a particular enzyme, researchers can study its role in cellular pathways and its contribution to disease pathology, thereby validating it as a potential drug target for future therapeutic development.

Q & A

Q. Key Considerations :

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or LC-MS to optimize yield (typically 60–80%).

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Question
Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure. For example, the pyrimidine protons appear as distinct doublets (δ 8.2–8.5 ppm), while pyridinyl protons resonate near δ 7.5–8.0 ppm. The NH proton is typically broad (δ ~5.5 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves the molecular geometry and intermolecular interactions. For pyrimidine derivatives, SHELXL (via SHELX suite) is widely used for refinement. Key parameters include:
Parameter Value (Example) Reference
C–Br bond length1.89–1.92 Å
N–H···N H-bond2.85–3.10 Å
Planarity deviation<0.01 Å (pyrimidine ring)
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]⁺ = 265.03 g/mol).

How can researchers resolve discrepancies in crystallographic data during structural refinement of this compound?

Advanced Question
Methodological Answer:
Discrepancies often arise from disordered atoms, incorrect hydrogen placement, or twinning. Steps to resolve:

Software Tools : Use SHELXL for refinement. Its robust algorithms handle anisotropic displacement parameters and hydrogen bonding networks effectively .

Validation : Cross-check with PLATON or CCDC Mercury to detect symmetry violations or missed hydrogen bonds.

Data Contradictions :

  • If Br/N positions conflict with electron density maps, re-examine Fourier difference maps.
  • For hydrogen atoms, apply riding models or refine freely if data resolution permits (<0.8 Å).

Twinning : Test for twinning using ROTAX (in SHELXTL) and apply TWIN/BASF commands .

Example : In 5-Bromo-N-methylpyrimidin-2-amine, SHELXL resolved a 4.5° dihedral angle between the pyrimidine ring and methyl group, validated via C–H···Br interactions .

What methodological considerations are critical when analyzing hydrogen bonding interactions in pyrimidine derivatives?

Advanced Question
Methodological Answer:
Hydrogen bonds (H-bonds) dictate crystal packing and stability. Key steps:

Data Collection : High-resolution (<1.0 Å) X-ray data to resolve H-atom positions.

Geometric Analysis :

  • Measure donor-acceptor distances (2.8–3.2 Å for N–H···N) and angles (>150°).
  • Use Mercury or OLEX2 to visualize H-bond networks.

Thermal Motion : Ensure anisotropic refinement of non-H atoms to avoid overestimating H-bond strengths.

Case Study : In 5-Bromo-N-methylpyrimidin-2-amine, intermolecular N–H···N and C–H···Br bonds form a 2D network, stabilizing the lattice .

How does structural planarization of the pyrimidine ring influence the compound’s reactivity?

Advanced Question
Methodological Answer:
Planarity affects electronic distribution and steric accessibility:

  • Electronic Effects : A planar pyrimidine ring (r.m.s. deviation <0.01 Å) enhances π-π stacking with biological targets (e.g., kinases) .
  • Steric Effects : Substituents deviating from the plane (e.g., methyl groups at 0.10 Å) hinder nucleophilic attack at the 5-bromo position .
  • Experimental Validation : Compare DFT-calculated geometries with X-ray data to quantify deviations.

What role do pyrimidine derivatives play in drug discovery, and how can this compound be optimized?

Advanced Question
Methodological Answer:
Pyrimidine cores are prevalent in kinase inhibitors and antibiotics. For this compound:

  • Target Identification : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Structure-Activity Relationship (SAR) :
    • Replace Br with electron-withdrawing groups (e.g., CF₃) to enhance binding .
    • Modify the pyridinyl group to improve solubility (e.g., introduce -OH or -NH₂).
  • In Vivo Testing : Use murine models to assess pharmacokinetics and toxicity.

Reference : A pyrimidin-2-amine derivative showed promise as a precursor for leukemia therapy via kinase inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.